
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a cyclohexane ring with a carbaldehyde functional group
准备方法
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 3-chloropropene.
Reaction Conditions: The key step involves the alkylation of 4-methylcyclohexanone with 3-chloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the propene group can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.
科学研究应用
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.
作用机制
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
相似化合物的比较
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid: This compound shares the chloropropene group but has an indole ring instead of a cyclohexane ring.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound also contains the chloropropene group but features a pyrazole ring.
Quaternium-15: A quaternary ammonium compound with a chloropropene group, used as a preservative in cosmetics.
属性
分子式 |
C11H17ClO |
|---|---|
分子量 |
200.70 g/mol |
IUPAC 名称 |
1-[(E)-3-chloroprop-2-enyl]-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10-3-6-11(9-13,7-4-10)5-2-8-12/h2,8-10H,3-7H2,1H3/b8-2+ |
InChI 键 |
ZNUUGJOALDQBCA-KRXBUXKQSA-N |
手性 SMILES |
CC1CCC(CC1)(C/C=C/Cl)C=O |
规范 SMILES |
CC1CCC(CC1)(CC=CCl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


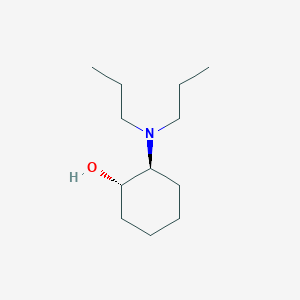
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
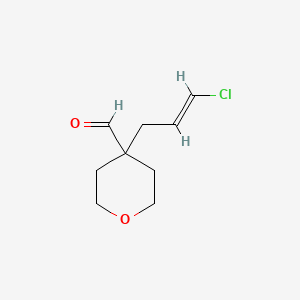
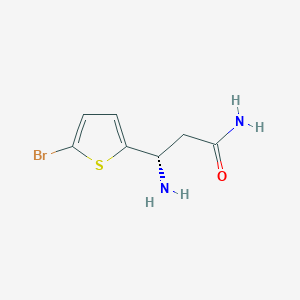
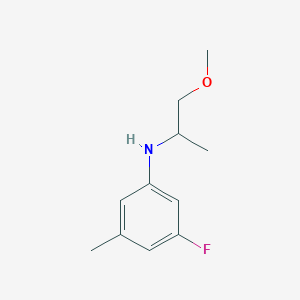
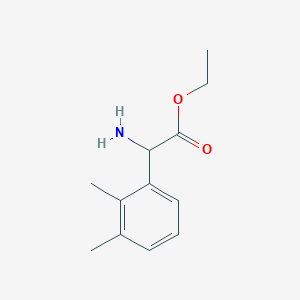
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)

![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
